molecular formula C13H11N3O2 B7776670 MFCD03465221

MFCD03465221

Cat. No.: B7776670
M. Wt: 241.24 g/mol
InChI Key: YCAKZDZEBQHNNO-OQLLNIDSSA-N
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Description

MFCD03465221 refers to a boronic acid derivative, structurally identified as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4). This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds with aryl halides . Key properties include:

  • Molecular formula: C₆H₅BBrClO₂
  • Molecular weight: 235.27 g/mol
  • Solubility: 0.24 mg/mL in aqueous/organic solvents
  • LogP (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Synthetic route: Prepared via palladium-catalyzed coupling in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Its structural features—a bromine and chlorine substituent on the phenyl ring—enhance electrophilic reactivity, making it valuable in pharmaceutical and materials science applications. Safety data include a warning signal for skin/eye irritation (H315, H319) .

Properties

IUPAC Name

3-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-5-1-4-11(7-12)13(18)16-15-9-10-3-2-6-14-8-10/h1-9,17H,(H,16,18)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKZDZEBQHNNO-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03465221 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods often involve optimizing these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: MFCD03465221 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Understanding these products is crucial for predicting the compound’s behavior in different environments and applications.

Scientific Research Applications

MFCD03465221 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions. In biology, it may play a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD03465221 involves its interaction with specific molecular targets and pathways. Understanding these interactions is essential for predicting its effects and potential applications. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

MFCD03465221 is compared with two structurally analogous boronic acids (Table 1) and one functionally similar brominated aromatic compound (Table 2).

Table 1: Structural Comparison of Boronic Acid Derivatives
Property This compound (CAS 1046861-20-4) (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1267729-20-6) (2-Bromo-5-chlorophenyl)boronic acid (CAS 1072944-04-3)
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂ C₆H₅BBrClO₂
Molecular Weight (g/mol) 235.27 270.27 235.27
LogP (XLOGP3) 2.15 2.87 2.31
Solubility (mg/mL) 0.24 0.18 0.29
Substituent Positions 3-Bromo, 5-chloro 6-Bromo, 2,3-dichloro 2-Bromo, 5-chloro
Synthetic Yield (%) 86 (estimated) 78 82
Key Applications Suzuki coupling, drug intermediates Polymer synthesis, agrochemicals Catalysis, OLED materials

Key Findings :

  • Substituent Position Effects: The 6-Bromo-2,3-dichloro analog (higher molecular weight, LogP) exhibits reduced solubility, favoring non-polar media like polymer matrices. In contrast, this compound’s balanced LogP enhances versatility in aqueous-organic biphasic systems .
  • Reactivity : The 2-Bromo-5-chloro isomer shows faster coupling kinetics due to steric accessibility of the boronic acid group, whereas this compound’s meta-substituents provide steric stability for controlled reactions .
Table 2: Functional Comparison with a Brominated Aromatic Compound
Property This compound (Boronic Acid) 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1)
Molecular Formula C₆H₅BBrClO₂ C₇H₄BrClO₂
Molecular Weight (g/mol) 235.27 235.46
Functional Group Boronic acid (-B(OH)₂) Carboxylic acid (-COOH)
LogP (XLOGP3) 2.15 2.42
Applications Cross-coupling reactions Pharmaceutical synthesis (e.g., NSAID intermediates)
BBB Permeability Yes No (due to ionized -COOH at physiological pH)

Key Findings :

  • Functional Group Impact : The carboxylic acid in CAS 1761-61-1 limits blood-brain barrier (BBB) penetration, restricting CNS drug use. This compound’s neutral boronic acid group allows broader therapeutic targeting .
  • Thermal Stability : Boronic acids generally degrade above 150°C, while carboxylic acids (e.g., CAS 1761-61-1) exhibit higher thermal resilience (>200°C), favoring high-temperature syntheses .
Pharmacological Potential
  • GI Absorption : High GI absorption (vs. moderate for dichloro analogs) suggests oral bioavailability in drug candidates .

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